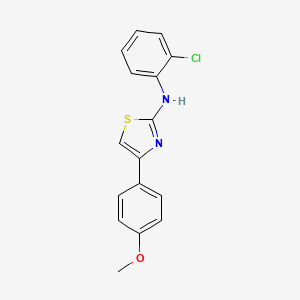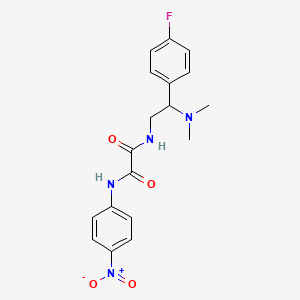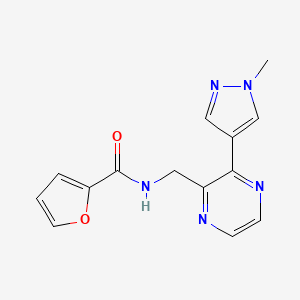
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound is also known as JNJ-47965567 and has a molecular weight of 383.4 g/mol. In
作用机制
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes and signaling pathways involved in the development and progression of various diseases. For example, the compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP activity has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, the compound has been shown to induce cell death in cancer cells, reduce inflammation, and modulate the immune response. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
实验室实验的优点和局限性
One of the major advantages of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide for lab experiments is its potential application in various fields of scientific research, including medicinal chemistry, drug discovery, and biochemistry. The compound has also shown promising results in preclinical studies, making it a potential drug candidate for the treatment of various diseases. However, one of the major limitations of the compound is its complex synthesis method, which may limit its availability for lab experiments.
未来方向
There are several future directions for the research on N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide. One of the major areas of research is the development of new derivatives of the compound with improved efficacy and safety. The compound can also be further studied for its potential application in combination therapy with other drugs for the treatment of various diseases. The compound can also be studied for its potential application in imaging and diagnostic techniques, where it can be used as a molecular probe for the detection of specific biomarkers. Overall, the research on this compound has the potential to lead to the development of new drugs and diagnostic tools for the treatment and diagnosis of various diseases.
合成方法
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has been reported in the literature. The compound can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-3-nitropyrazine with 1-methyl-1H-pyrazol-4-amine in the presence of a suitable base to form 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine. The second step involves the reaction of 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine with 2-furancarboxylic acid in the presence of a suitable coupling agent to form this compound.
科学研究应用
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has been extensively studied for its potential application in various fields of scientific research. One of the major areas of research is medicinal chemistry, where the compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has also been studied for its potential application in drug discovery, where it can be used as a lead compound for the development of new drugs with improved efficacy and safety.
属性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-19-9-10(7-18-19)13-11(15-4-5-16-13)8-17-14(20)12-3-2-6-21-12/h2-7,9H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXCDFZAXCERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)
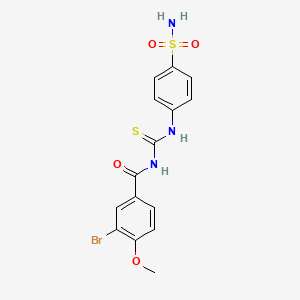
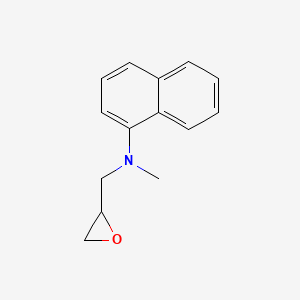
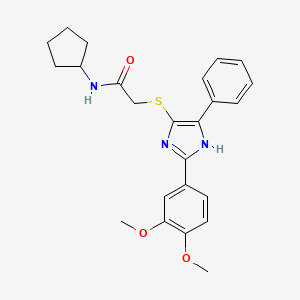


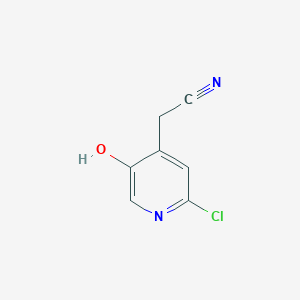
![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride](/img/structure/B2610375.png)

![(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B2610378.png)

